BenchChemオンラインストアへようこそ!

POSH-IN-2

Mitochondrial dynamics DRP1 inhibitor mechanism Covalent inhibitor

POSH-IN-2 (MIDI) is a covalent DRP1 inhibitor that uniquely blocks mitochondrial fission via receptor interaction, preserving GTPase activity and respiration. Validated to restore morphology in fusion-defective MFN1/2 and OPA1 models. This mechanistically clean alternative avoids the off-target Complex I inhibition of Mdivi-1. Ideal for precise mitochondrial dynamics research.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
Cat. No. B3845371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOSH-IN-2
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CN=CC=C3
InChIInChI=1S/C22H16N2O2/c25-21(11-5-17-3-1-13-23-15-17)19-7-9-20(10-8-19)22(26)12-6-18-4-2-14-24-16-18/h1-16H/b11-5+,12-6+
InChIKeyIOESTAVFGVAMRH-YDWXAUTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POSH-IN-2 Procurement Guide: Mechanism-Based Selection of a Covalent DRP1 Inhibitor for Mitochondrial Fission Studies


POSH-IN-2 (also designated MIDI or Mitochondrial Division Inhibitor) is a small-molecule covalent inhibitor of dynamin-related protein 1 (DRP1) that blocks mitochondrial fission by targeting the DRP1–receptor interaction [1]. The compound functions via covalent modification of DRP1-C367, disrupting recruitment to mitochondrial receptors MFF, MiD49, and MiD51 without affecting DRP1 tetramerization or GTPase activity [2]. POSH-IN-2 potently blocks mitochondrial fragmentation induced by cellular stress and genetic mitochondrial lesions at sub-micromolar concentrations . Its differentiated mechanism, established working concentration range (0.5–2 μM across multiple cell lines), and minimal impact on mitochondrial respiration position it as a mechanistically distinct alternative to GTPase-targeting DRP1 inhibitors such as Mdivi-1 for experimental applications requiring clean mitochondrial dynamics modulation [3].

Why POSH-IN-2 Cannot Be Interchanged with Mdivi-1 or Other DRP1 Inhibitors in Mitochondrial Fission Assays


DRP1 inhibitors exhibit fundamentally divergent mechanisms of action that preclude interchangeable use in experimental workflows. Mdivi-1, the most widely cited DRP1 inhibitor with over 100 literature citations, was originally characterized as a GTPase inhibitor but has since been shown to poorly inhibit recombinant DRP1 GTPase activity (Ki > 1.2 mM) and to suppress mitochondrial respiration via Complex I inhibition [1]. In contrast, POSH-IN-2 operates through a validated covalent mechanism targeting DRP1-C367 to disrupt receptor interactions, leaving GTPase activity and mitochondrial oxygen consumption unaffected [2]. Furthermore, POSH-IN-2 restores mitochondrial morphology in fusion-defective cells carrying pathogenic MFN1 and OPA1 mutations, an activity profile not reported for Mdivi-1 in the same genetic contexts [3]. Substituting POSH-IN-2 with Mdivi-1 in experiments requiring clean mechanistic interpretation or metabolic neutrality introduces confounding variables that compromise data reproducibility and biological conclusions.

Quantitative Differentiation of POSH-IN-2: Head-to-Head and Cross-Study Comparator Evidence for Scientific Selection


Mechanistic Differentiation: Covalent DRP1-C367 Targeting vs. GTPase Inhibition

POSH-IN-2 exhibits a mechanism of action distinct from GTPase-targeting DRP1 inhibitors. While Mdivi-1 was originally characterized as inhibiting DRP1 GTPase activity, subsequent studies demonstrated that Mdivi-1 poorly inhibits recombinant DRP1 GTPase activity (Ki > 1.2 mM) and instead acts as a reversible mitochondrial Complex I inhibitor [1]. In direct contrast, POSH-IN-2 does not inhibit DRP1 GTPase activity at concentrations up to 25 μM and instead functions via covalent modification of DRP1-C367 to disrupt the interaction between DRP1 and its mitochondrial receptors MFF, MiD49, and MiD51 [2]. The covalent mechanism was validated by NAC competition assays, where 1 mM N-acetylcysteine treatment blocked POSH-IN-2-induced mitochondrial hyperfusion, confirming thiol reactivity at the target cysteine residue [3].

Mitochondrial dynamics DRP1 inhibitor mechanism Covalent inhibitor

Potency Comparison: Working Concentration Range of POSH-IN-2 vs. Mdivi-1 in Cellular Mitochondrial Fragmentation Assays

POSH-IN-2 exhibits a lower effective concentration range for inhibiting mitochondrial fragmentation compared to Mdivi-1 across multiple cell-based assays. POSH-IN-2 induces mitochondrial hyperfusion and blocks fragmentation at optimal concentrations of 0.5–2 μM across U2OS, HeLa, A549, and HT-1080 cell lines [1]. In contrast, Mdivi-1 is reported to inhibit DRP1 and Dynamin I with an IC50 range of 1–10 μM in cellular assays . More recently developed GTPase inhibitors Drpitor1 and Drpitor1a show IC50 values for mitochondrial fragmentation of 0.09 μM and 0.06 μM respectively, representing greater potency than Mdivi-1 but operating through a GTPase-inhibitory mechanism distinct from POSH-IN-2's covalent receptor-interaction blockade [2].

Mitochondrial fission assay DRP1 inhibitor potency IC50 comparison

Differential Rescue of Mitochondrial Morphology in Fusion-Defective Genetic Models: POSH-IN-2 vs. Mdivi-1

POSH-IN-2 demonstrates the capacity to restore mitochondrial morphology in specific fusion-defective genetic backgrounds where alternative DRP1 inhibitors have not demonstrated comparable efficacy. POSH-IN-2 treatment rescued mitochondrial morphogenesis in MFN1-KO U2OS cells, MFN1-KO HeLa cells, and MFN1-KO MEF cells [1]. Additionally, POSH-IN-2 restored mitochondrial morphology in cells carrying the pathogenic MFN2-K109R mutation and the OPA1-S545R mutation [2]. Notably, POSH-IN-2 did not rescue morphology in MFN2-KO, MFN2-T105M, OPA1-KO, or other OPA1-mutant cells (E270K, R290W, G300E, G439V, R445H, G910D), indicating mutation-specific efficacy [3]. No comparable rescue data have been reported for Mdivi-1 in MFN1-KO or MFN2-K109R genetic backgrounds; Mdivi-1 studies in OPA1 contexts primarily involve OPA1 insufficiency models rather than the specific pathogenic point mutations tested with POSH-IN-2 [4].

MFN1 knockout OPA1 mutation Mitochondrial fusion deficiency

Metabolic Neutrality: POSH-IN-2 Does Not Affect Mitochondrial Respiration, Unlike Mdivi-1 Which Suppresses Oxygen Consumption

POSH-IN-2 demonstrates metabolic neutrality in mitochondrial respiration assays, whereas Mdivi-1 is documented to suppress oxygen consumption. Treatment of U2OS cells with POSH-IN-2 at 0.5 μM (optimal concentration for inhibiting mitochondrial fragmentation) did not affect the mitochondrial oxygen consumption rate (OCR) or the extracellular acidification rate (ECAR), indicating preserved respiratory activity and glycolytic function [1]. In contrast, Mdivi-1 treatment has been shown to reduce mitochondrial oxygen consumption rates in HeLa cells and cardiomyocytes, with studies demonstrating decreased oxidative metabolism in cancer cells and suppressed mitochondrial respiration independent of DRP1 inhibition [2]. This difference is mechanistically significant: Mdivi-1's respiratory suppression is attributed to reversible Complex I inhibition, whereas POSH-IN-2's covalent targeting of DRP1-C367 leaves respiratory chain function intact [3].

Mitochondrial respiration Oxygen consumption rate Seahorse assay

Structure-Activity Relationship (SAR) Validation: POSH-IN-2 Demonstrates 20-Fold Superior Potency vs. Parental Compound 3PO

POSH-IN-2 was developed through systematic SAR optimization of the parental compound 3PO and exhibits significantly improved potency. In U2OS cells, POSH-IN-2 efficiently promoted mitochondrial hyperfusion at 0.5 μM, which is 20-fold lower than the optimal concentration of 3PO (10 μM) [1]. Across four cell lines (U2OS, HeLa, A549, and HT-1080), the optimal concentrations of POSH-IN-2 to induce mitochondrial hyperfusion are 0.5–2 μM, approximately 20-fold more effective than 3PO in all tested lines [2]. Additionally, POSH-IN-2 exhibits substantially lower cytotoxicity than 3PO across all four cell lines, with no or very low cytotoxicity in HeLa, A549, and HT-1080 cells near its optimal working concentration [3].

Structure-activity relationship Mitochondrial hyperfusion 3PO comparator

Recommended Research and Industrial Applications for POSH-IN-2 Based on Validated Differentiation Evidence


Mitochondrial Dynamics Studies Requiring Clean Mechanistic Interpretation Without Respiratory Confounds

POSH-IN-2 is the recommended DRP1 inhibitor for experiments where mitochondrial respiration must remain unperturbed during fission inhibition. Unlike Mdivi-1, which suppresses oxygen consumption via Complex I inhibition, POSH-IN-2 at its working concentration (0.5–2 μM) does not affect mitochondrial OCR or glycolytic ECAR [1]. This metabolic neutrality enables researchers to attribute observed phenotypes specifically to DRP1-receptor interaction blockade rather than to off-target respiratory suppression [2].

Investigation of MFN1-Deficient or Specific MFN2/OPA1 Point-Mutant Disease Models

POSH-IN-2 demonstrates validated rescue of mitochondrial morphology in MFN1-KO cells (U2OS, HeLa, MEF) and in cells expressing the pathogenic MFN2-K109R and OPA1-S545R mutations [3]. For researchers studying Charcot-Marie-Tooth disease type 2A (MFN2 mutations) or autosomal dominant optic atrophy (OPA1 mutations), POSH-IN-2 provides a tool with established efficacy in specific genetic backgrounds relevant to these disorders [4].

Covalent Probe Development for DRP1-Receptor Interaction Mapping

The covalent mechanism of POSH-IN-2, validated via NAC competition assays and SAR studies showing that reduction of the α,β-unsaturated ketone abolishes activity, establishes this compound as a chemical biology tool for mapping DRP1-receptor interactions [5]. Researchers investigating the structural determinants of DRP1 recruitment to MFF, MiD49, and MiD51 can utilize POSH-IN-2 as a mechanistic probe, with the C367 residue representing a defined covalent attachment site [6].

Comparative Pharmacology Studies of DRP1 Inhibitor Mechanisms

POSH-IN-2 serves as a mechanistically distinct comparator in studies evaluating the differential cellular effects of GTPase-inhibitory (Drpitor1, Drpitor1a) versus receptor-interaction-blocking (POSH-IN-2) DRP1 inhibitors. The compound's lack of effect on DRP1 GTPase activity at concentrations up to 25 μM provides a clean baseline for dissecting GTPase-dependent versus GTPase-independent functions of DRP1 in mitochondrial dynamics [7].

Quote Request

Request a Quote for POSH-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.